molecular formula C17H18ClN5O2 B3007462 N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895019-60-0

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B3007462
CAS RN: 895019-60-0
M. Wt: 359.81
InChI Key: CYRIPPZUJSKTGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. Specifically, it is formed by reacting an alkyne with various aromatic and aliphatic azides in the presence of Cu (II) catalyst and sodium ascorbate. The reaction proceeds with good yields .


Molecular Structure Analysis

The molecular structure of N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide consists of a pyrazolo[3,4-d]pyrimidine core tethered to a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group. The tert-butyl group and the chlorophenyl substituent contribute to its overall structure .


Chemical Reactions Analysis

The compound’s chemical reactivity is characterized by its involvement in the Huisgen 1,3-dipolar cycloaddition reaction. This reaction allows for the efficient formation of the pyrazolopyrimidine triazole derivative .

Scientific Research Applications

Antifungal Activity

This compound has shown promising results in the fight against fungal infections. It exhibits potent antifungal activity, particularly against Candida spp. , including several multidrug-resistant strains . The compound’s efficacy is highlighted by its ability to inhibit the formation of ergosterol, a key component of fungal cell membranes, suggesting its potential as a new antifungal agent.

Anticancer Potential

Derivatives of this compound have been synthesized and tested for their anticancer activity. Some have demonstrated good to moderate efficacy against various cancer cell lines, including renal cancer . This suggests the compound’s potential utility in developing new treatments for cancer.

Antiviral Properties

While not directly related to the exact compound , similar structures within the indole derivative family have shown significant antiviral activities. This implies that with structural modifications, the compound could potentially be developed to treat viral infections .

Anti-inflammatory Applications

Again, related indole derivatives have exhibited anti-inflammatory and analgesic activities. This indicates that the compound , with appropriate modifications, might be used to develop new anti-inflammatory drugs .

Biological Activity Modulation

The compound’s structure is similar to that of other heterocyclic compounds known for their biological activity. It could serve as a pharmacophore, a part of a molecule responsible for its biological effects, and may be used to modulate various biological activities .

Drug Resistance Combatant

The compound has the potential to be developed into a new generation of drug treatments aimed at addressing the emerging drug resistance in pathogens like Candida sp. . Its ability to act against multidrug-resistant strains makes it a valuable candidate for further drug development.

properties

IUPAC Name

N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-17(2,3)21-14(24)9-22-10-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIPPZUJSKTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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